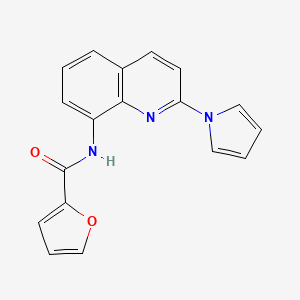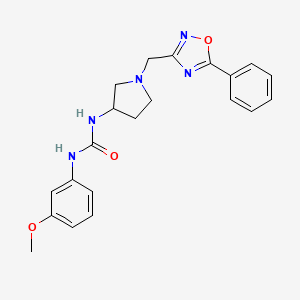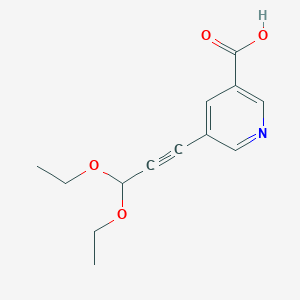
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine; hydrochloride, also known as mCPP, is a psychoactive drug that belongs to the piperazine class of compounds. It was first synthesized in the 1980s and has been used in scientific research to study the mechanism of action and physiological effects of psychoactive drugs.
Scientific Research Applications
Synthesis and Characterization
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine; hydrochloride serves as a pivotal pharmaceutical intermediate. Studies have detailed its synthesis from various starting materials, showcasing the importance of this compound in the field of fine chemical synthesis and pharmaceuticals. For instance, the synthesis of 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride was achieved through a reaction between 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, followed by reaction with l-bromo-3-chloropropane, highlighting a method to obtain the compound with a total yield of 45.7% (S. Mai, 2005). Additionally, the synthesis and characterization of new derivatives, such as 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and their hydrochloride salts, suggest potential applications in medicinal chemistry, particularly as dual antihypertensive agents (Pavlína Marvanová et al., 2016).
Biological and Pharmacological Properties
Research has also focused on the structural, electronic, molecular, and biological properties of derivatives, such as 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride. Theoretical and experimental investigations have been conducted to understand these properties, including molecular electrostatic potential surface, frontier orbital analysis, and vibrational analysis. Such studies pave the way for drug development, particularly in targeting specific proteins or enzymes, with some compounds showing potential activity against specific targets, such as prostate-specific membrane protein (Muzzaffar A Bhat et al., 2018).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potential of 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine; hydrochloride derivatives has also been explored. For example, synthesis, antibacterial, and antifungal activity studies of specific derivatives have demonstrated moderate activity against certain strains of bacteria and fungi, suggesting the potential of these compounds in developing new antimicrobial and antifungal agents (Rakesh P. N. Roshan, 2018).
Anticancer Studies
Furthermore, some derivatives have been investigated for their anticancer properties. Synthesis, anticancer, and antituberculosis studies for specific piperazine derivatives have shown significant activity against certain cancer cell lines and tuberculosis strains, underscoring the therapeutic potential of these compounds in oncology and infectious disease treatment (S. Mallikarjuna et al., 2014).
properties
IUPAC Name |
1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-6-3-7-16-8-10-17(11-9-16)13-5-2-1-4-12(13)15;/h1-2,4-5H,3,6-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGSAGVTWMGUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2247108-04-7 |
Source


|
| Record name | 1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2573647.png)


![1-Methyl-4-[[2-[[4-(trifluoromethylsulfonyl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2573652.png)

![N-benzyl-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2573655.png)
![N-{5-[2-(4-butylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide](/img/structure/B2573656.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2573658.png)
![N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![2-[7-(2,6-dichlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide](/img/structure/B2573661.png)
![(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2573666.png)
![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2573667.png)
![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2573670.png)